molecular formula C21H32N4O4S B2665106 (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone CAS No. 1448077-36-8

(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2665106
CAS No.: 1448077-36-8
M. Wt: 436.57
InChI Key: LLTUWDMKQJVVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H32N4O4S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized derivatives including amide derivatives such as 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone, exhibiting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Cardiovascular Applications

Barbara Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, finding several compounds with antiarrhythmic and antihypertensive activities, suggesting potential for cardiovascular treatments (Malawska et al., 2002).

Metabolism and Pharmacokinetics

Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a similar compound, PF-00734200, in rats, dogs, and humans, providing insights into its metabolic pathways and potential clinical applications (Sharma et al., 2012).

Synthesis and Characterization

Wu Feng (2011) focused on the synthesis and characterization of a novel derivative, highlighting the process of creating such compounds and their structural properties (Feng, 2011).

Bacterial Persistence

Kim et al. (2011) discovered a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, indicating a potential application in addressing antibiotic resistance (Kim et al., 2011).

G Protein-Coupled Receptor Antagonism

Research by Romero et al. (2012) and Moller et al. (2017) explored compounds with structural similarities for their potential as antagonists of G protein-coupled receptors, which could have implications in various therapeutic areas (Romero et al., 2012); (Möller et al., 2017).

Dipeptidyl Peptidase IV Inhibition

Ammirati et al. (2009) and Plenevaux et al. (2000) investigated compounds for their role as dipeptidyl peptidase IV inhibitors, a target for diabetes treatment (Ammirati et al., 2009); (Plenevaux et al., 2000).

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4S/c1-29-20-6-4-5-19(17-20)22-13-15-23(16-14-22)21(26)18-7-11-25(12-8-18)30(27,28)24-9-2-3-10-24/h4-6,17-18H,2-3,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTUWDMKQJVVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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